Lipophilicity and Membrane Permeability
The target compound 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione exhibits a calculated LogP of 0.154, positioning it as a balanced, moderately hydrophilic scaffold [1]. This contrasts significantly with the more hydrophilic (8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione, which has a calculated XLogP3-AA of -0.3, a value that suggests reduced passive membrane permeability [2]. Conversely, compared to the more complex analog (8S)-8-ethyl-9-(prop-2-yn-1-yl)-6,9-diazaspiro[4.5]decane-7,10-dione, which possesses a significantly larger molecular weight (234.29 g/mol vs. 182.22 g/mol) and multiple lipophilic substituents, the target compound offers a simpler, more synthetically tractable entry point with predictable permeability for CNS drug discovery programs [3][4].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.154 (predicted) |
| Comparator Or Baseline | (8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione: -0.3 (XLogP3-AA); (8S)-8-ethyl-9-(prop-2-yn-1-yl)-6,9-diazaspiro[4.5]decane-7,10-dione: Higher lipophilicity due to ethyl and propynyl groups |
| Quantified Difference | Target LogP is >0.45 units higher than the hydroxymethyl analog, indicating greater membrane permeability potential. |
| Conditions | Predicted values from computational models (ChemSrc, PubChem). |
Why This Matters
This LogP value is near the optimal range for CNS drug candidates, making it a preferred starting point for medicinal chemists targeting neurological indications where blood-brain barrier penetration is required, compared to its more polar or bulkier analogs.
- [1] ChemicalSrc. 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione. CAS 22049-24-7. LogP value. Retrieved 2026. View Source
- [2] PubChem. (8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione. CID 13654578. Computed Properties. Retrieved 2026. View Source
- [3] Mol-Instincts. (8S)-8-ethyl-9-(prop-2-yn-1-yl)-6,9-diazaspiro[4.5]decane-7,10-dione. Molecular Weight. Retrieved 2026. View Source
- [4] ChemicalSrc. 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione. Molecular Weight. Retrieved 2026. View Source
